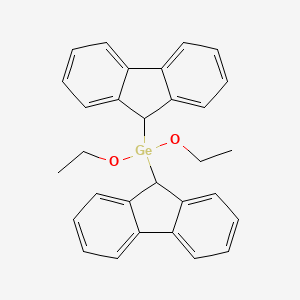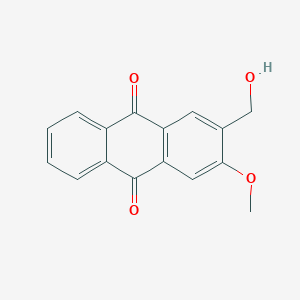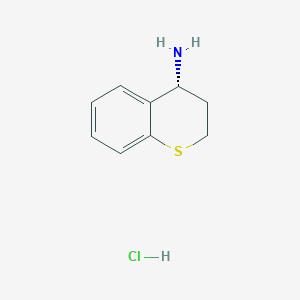
(R)-thiochroman-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Thiochroman-4-amine hydrochloride is a chiral compound that belongs to the thiochroman family. This compound is characterized by the presence of a sulfur atom in the chroman ring, which imparts unique chemical properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-thiochroman-4-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of thiochroman, which is achieved through the cyclization of 2-mercaptophenol with an appropriate aldehyde.
Amine Introduction: The thiochroman is then subjected to amination reactions to introduce the amine group at the 4-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Resolution of Enantiomers: The racemic mixture of thiochroman-4-amine is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization with chiral acids.
Hydrochloride Formation: Finally, the ®-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-thiochroman-4-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: ®-Thiochroman-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiochroman ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thioethers using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Alkylated or acylated derivatives.
科学研究应用
®-Thiochroman-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of ®-thiochroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways.
Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and inflammation. Its effects on these pathways are being studied to understand its therapeutic potential.
相似化合物的比较
Thiochroman-4-amine: The non-chiral version of the compound, which lacks the specific ®-configuration.
Thiochroman-4-ol: A related compound with a hydroxyl group instead of an amine group.
Thiochroman-4-carboxylic acid: A derivative with a carboxyl group at the 4-position.
Uniqueness: ®-Thiochroman-4-amine hydrochloride is unique due to its chiral nature, which can impart specific biological activities and interactions. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
属性
分子式 |
C9H12ClNS |
|---|---|
分子量 |
201.72 g/mol |
IUPAC 名称 |
(4R)-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride |
InChI |
InChI=1S/C9H11NS.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H/t8-;/m1./s1 |
InChI 键 |
TXPWNJPROMVYBG-DDWIOCJRSA-N |
手性 SMILES |
C1CSC2=CC=CC=C2[C@@H]1N.Cl |
规范 SMILES |
C1CSC2=CC=CC=C2C1N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


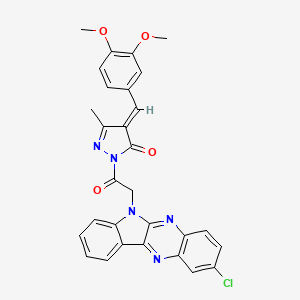
![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)

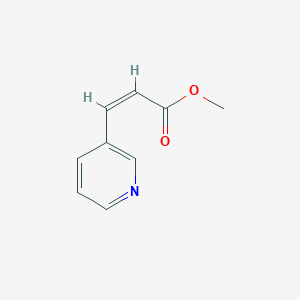
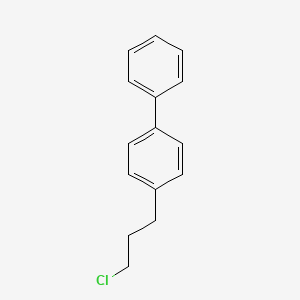
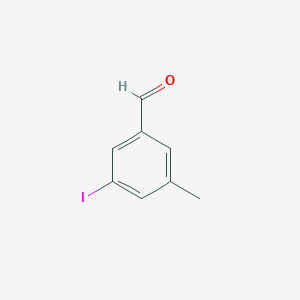
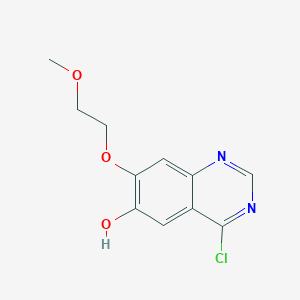
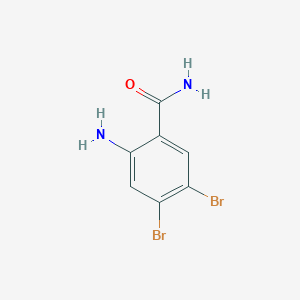
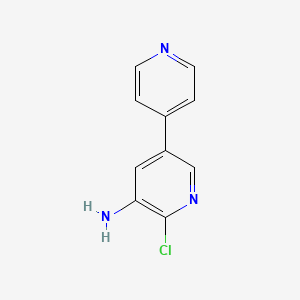

![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)
